molecular formula C10H13N B1217076 1-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 491-34-9

1-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1217076
M. Wt: 147.22 g/mol
InChI Key: YVBSECQAHGIWNF-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

A solution of 1-methyl-1,2,3,4-tetrahydroquinoline (10 g, 68.03 mmol) in dichloromethane (20 mL) was added dropwise to HSO3Cl (80 g, 689.66 mmol) at 0-5° C., and the resulting solution was maintained at room temperature overnight. The reaction mixture was then quenched by adding 300 mL of iced water. The resulting solution was extracted using ethyl acetate (3×150 mL). The organic layers were combined, concentrated, and the residue was purified by column chromatography using a 1:20 ethyl acetate/petroleum ether solvent system to afford 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride as a yellow liquid in 8% yield. 1H NMR (CDCl3) δ 7.19 (d, 1H), 7.10 (d, 1H), 7.06 (s, 1H), 3.33 (t, 2H), 2.97 (s, 3H), 2.81 (d, 2H), 1.99 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
HSO3Cl
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1.[SH:12]([O:15]Cl)(=O)=[O:13].[Cl:17]CCl>>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([Cl:17])(=[O:15])=[O:13])[CH:10]=2)[CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1CCCC2=CC=CC=C12
Name
HSO3Cl
Quantity
80 g
Type
reactant
Smiles
S(=O)(=O)OCl
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched
ADDITION
Type
ADDITION
Details
by adding 300 mL of iced water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CN1CCCC2=CC=C(C=C12)S(=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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